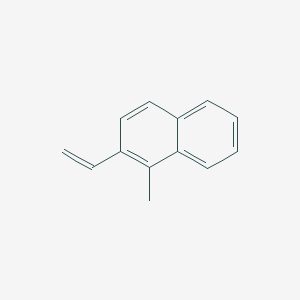

2-Ethenyl-1-methylnaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

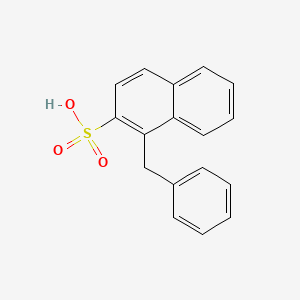

Le 1-méthyl-2-vinylnaphtalène est un composé organique appartenant à la classe des naphtalènes, qui sont des hydrocarbures aromatiques polycycliques. Ce composé est caractérisé par un groupe méthyle et un groupe vinyle liés au cycle naphtalène.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 1-méthyl-2-vinylnaphtalène peut être synthétisé par plusieurs méthodes. Une approche courante implique la déshydratation du 2-(1-naphtyl)éthanol catalysée par le bisulfate de potassium (KHSO4) sous vide . Une autre méthode comprend la réaction du 1-acétyl-4-méthoxynaphtalène avec le chlorure d'acétyle en présence de tétrachlorure de titane (TiCl4), suivie d'une réduction avec l'hydrure de lithium et d'aluminium (LiAlH4) et d'une distillation ultérieure sous vide .

Méthodes de production industrielle : La production industrielle du 1-méthyl-2-vinylnaphtalène implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Les détails spécifiques des méthodes de production industrielle sont souvent exclusifs et peuvent varier d'un fabricant à l'autre.

Analyse Des Réactions Chimiques

Types de réactions : Le 1-méthyl-2-vinylnaphtalène subit diverses réactions chimiques, notamment :

Polymérisation : Il peut subir une polymérisation cationique pour former des polymères de faible poids moléculaire en raison de réactions de transfert.

Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques, bien que les études détaillées sur ces réactions soient limitées.

Réactifs et conditions courants :

Polymérisation cationique : Implique généralement l'utilisation de dichlorométhane (CH2Cl2) comme solvant et des techniques de purification développées pour la polymérisation cationique.

Oxydation et réduction : Les réactifs courants pour ces réactions comprennent les agents oxydants comme le permanganate de potassium (KMnO4) et les agents réducteurs comme le LiAlH4.

Principaux produits formés :

Polymères : Les principaux produits de la polymérisation sont des polymères de faible poids moléculaire.

Produits d'oxydation : Les produits d'oxydation potentiels peuvent inclure des naphtoquinones et d'autres dérivés oxydés.

Applications de la recherche scientifique

Le 1-méthyl-2-vinylnaphtalène a plusieurs applications de recherche scientifique :

Chimie des polymères : Il est utilisé dans la synthèse de divers copolymères, tels que le poly(styrènesulfonate de sodium-co-2-vinylnaphtalène) et le poly(2-vinylnaphtalène-alt-acide maléique)-greffe-polystyrène.

Science des matériaux : Le composé est utilisé dans le développement de micelles de polymères photoactifs et de stabilisateurs pour les latex de polystyrène.

Études spectrales et électroniques : La recherche comprend l'étude de ses propriétés spectrales, électroniques et de modélisation d'échafaudage oligomérique.

Mécanisme d'action

Le mécanisme d'action du 1-méthyl-2-vinylnaphtalène implique principalement sa capacité à subir une polymérisation et à former des polymères stables. Les cibles moléculaires et les voies impliquées dans ses réactions sont liées à sa structure aromatique, qui permet diverses transformations chimiques. Les études détaillées sur son mécanisme d'action spécifique dans les systèmes biologiques sont limitées.

Composés similaires :

1-Vinylnaphtalène : Structure similaire mais sans groupe méthyle.

2-Vinylnaphtalène : Similaire mais avec le groupe vinyle lié à une position différente sur le cycle naphtalène.

Unicité : Le 1-méthyl-2-vinylnaphtalène est unique en raison de la présence à la fois d'un groupe méthyle et d'un groupe vinyle sur le cycle naphtalène, ce qui confère des propriétés chimiques et une réactivité distinctes par rapport à ses analogues. Cette unicité le rend précieux dans des réactions de polymérisation et des applications matérielles spécifiques.

Applications De Recherche Scientifique

1-Methyl-2-vinylnaphthalene has several scientific research applications:

Polymer Chemistry: It is used in the synthesis of various copolymers, such as poly(sodium styrenesulfonate-co-2-vinylnaphthalene) and poly(2-vinylnaphthalene-alt-maleic acid)-graft-polystyrene.

Materials Science: The compound is employed in the development of photoactive polymer micelles and stabilizers for polystyrene latexes.

Spectral and Electronic Studies: Research includes studying its spectral, electronic, and oligomeric scaffold modeling properties.

Mécanisme D'action

The mechanism of action of 1-methyl-2-vinylnaphthalene primarily involves its ability to undergo polymerization and form stable polymers. The molecular targets and pathways involved in its reactions are related to its aromatic structure, which allows for various chemical transformations. Detailed studies on its specific mechanism of action in biological systems are limited.

Comparaison Avec Des Composés Similaires

1-Vinylnaphthalene: Similar in structure but lacks the methyl group.

2-Vinylnaphthalene: Similar but with the vinyl group attached to a different position on the naphthalene ring.

Uniqueness: 1-Methyl-2-vinylnaphthalene is unique due to the presence of both a methyl and a vinyl group on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific polymerization reactions and material applications.

Propriétés

Numéro CAS |

35737-86-1 |

|---|---|

Formule moléculaire |

C13H12 |

Poids moléculaire |

168.23 g/mol |

Nom IUPAC |

2-ethenyl-1-methylnaphthalene |

InChI |

InChI=1S/C13H12/c1-3-11-8-9-12-6-4-5-7-13(12)10(11)2/h3-9H,1H2,2H3 |

Clé InChI |

HQEBIIQRJHCZNH-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC2=CC=CC=C12)C=C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.